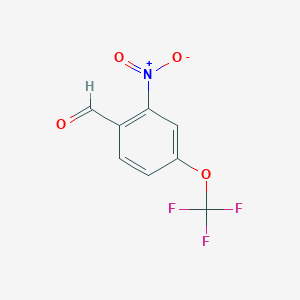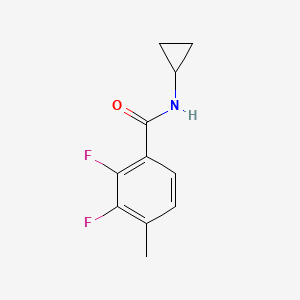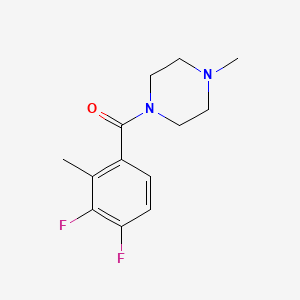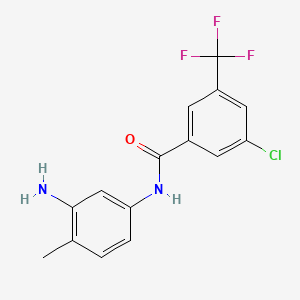![molecular formula C28H19BrN2 B14040465 4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. One common method for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For the specific compound Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl-, the synthesis may involve the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki-Miyaura cross-coupling reactions, which involve the reaction of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of such complex pyrimidine derivatives often involves optimization of reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to accelerate reaction rates and improve product yields. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Cross-Coupling Reactions: The biphenyl group can participate in further cross-coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and solvent (e.g., dimethylformamide).
Major Products
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
N-Oxides and Dihydropyrimidines: Products of oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine-based compounds can inhibit enzymes involved in DNA replication and repair, leading to anticancer effects. The specific molecular targets and pathways involved may include:
Enzyme Inhibition: Inhibition of kinases or other enzymes critical for cell proliferation.
Receptor Binding: Binding to specific receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpyrimidine: A simpler pyrimidine derivative with a single phenyl group.
2,4,6-Triphenylpyrimidine: A pyrimidine derivative with three phenyl groups.
4-(4’-Chlorobiphenyl)-2,6-diphenylpyrimidine: A similar compound with a chloro instead of a bromo group.
Uniqueness
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- is unique due to the presence of the bromo-substituted biphenyl group, which can impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. The combination of multiple phenyl groups and the bromo substituent can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
Propriétés
Formule moléculaire |
C28H19BrN2 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
4-[4-(4-bromophenyl)phenyl]-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-17-15-21(16-18-25)20-11-13-23(14-12-20)27-19-26(22-7-3-1-4-8-22)30-28(31-27)24-9-5-2-6-10-24/h1-19H |
Clé InChI |
JXMMOIMMBQNQQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


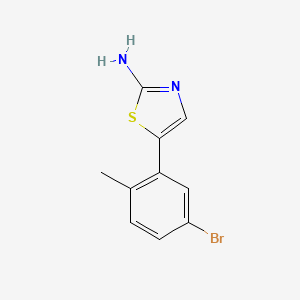
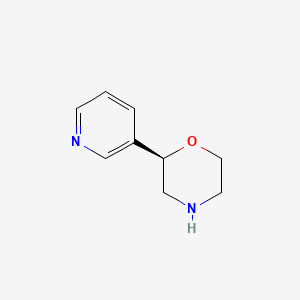
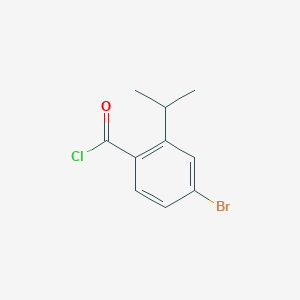
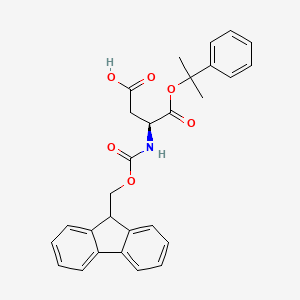
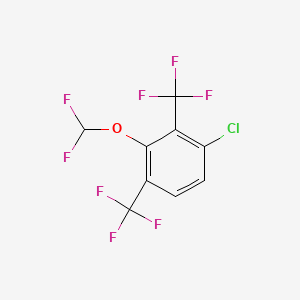
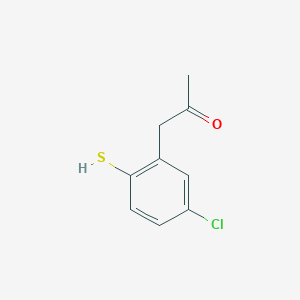
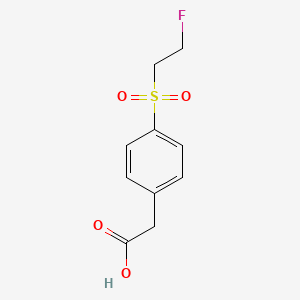
![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)
![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
